PEG9-Bis-t-butyl ester PEG9-Bis-t-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13556055
InChI: InChI=1S/C30H58O13/c1-29(2,3)42-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-41-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)43-30(4,5)6/h7-26H2,1-6H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Molecular Formula: C30H58O13
Molecular Weight: 626.8 g/mol

PEG9-Bis-t-butyl ester

CAS No.:

Cat. No.: VC13556055

Molecular Formula: C30H58O13

Molecular Weight: 626.8 g/mol

* For research use only. Not for human or veterinary use.

PEG9-Bis-t-butyl ester -

Specification

Molecular Formula C30H58O13
Molecular Weight 626.8 g/mol
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C30H58O13/c1-29(2,3)42-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-41-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)43-30(4,5)6/h7-26H2,1-6H3
Standard InChI Key NECUJIBRWJCANS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C

Introduction

Molecular Structure and Chemical Properties of PEG9-Bis-t-butyl Ester

Structural Characterization

PEG9-Bis-t-butyl ester (CAS No. 2225903-62-6) is a symmetrical molecule featuring a polyethylene glycol chain of nine repeating ethylene oxide units, terminated by tert-butyl ester groups. Its molecular formula, C30H58O13\text{C}_{30}\text{H}_{58}\text{O}_{13}, corresponds to a molecular weight of 626.8 g/mol . The IUPAC name, tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(tert-butoxycarbonyl)propionyloxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propionate, reflects its bifunctional ester configuration.

The tert-butyl groups confer steric protection to the ester linkages, enhancing stability against hydrolysis in physiological conditions . Meanwhile, the PEG9 spacer provides hydrophilicity, reducing aggregation and improving water solubility for conjugated drugs.

Physicochemical Properties

PropertyValue
Molecular FormulaC30H58O13\text{C}_{30}\text{H}_{58}\text{O}_{13}
Molecular Weight626.8 g/mol
CAS Number2225903-62-6
SolubilityHighly soluble in water, DMSO
StabilityStable at -20°C; hydrolyzes under acidic conditions

The compound’s solubility in polar solvents like water and dimethyl sulfoxide (DMSO) makes it ideal for bioconjugation . Storage at -20°C is recommended to prevent ester degradation, though freeze-thaw cycles should be minimized .

Synthesis and Functionalization

Synthetic Pathways

PEG9-Bis-t-butyl ester is synthesized through a multi-step process involving:

  • PEG Chain Elongation: Ethylene oxide polymerization to achieve a nine-unit PEG backbone.

  • Esterification: Reaction with tert-butyl chloroacetate or analogous agents to introduce terminal ester groups .

  • Purification: Chromatographic techniques to isolate the bifunctional product from mono- or non-functionalized byproducts.

Key challenges include maintaining polydispersity index (PDI) <1.05 and avoiding transesterification during synthesis. Recent advances in solid-phase PEG synthesis have improved yield and purity .

Comparative Analysis with Shorter PEG Variants

PEG VariantChain LengthSolubility EnhancementStability (t₁/₂ in PBS)
PEG22 unitsModerate12 hours
PEG33 unitsModerate18 hours
PEG99 unitsHigh72 hours

PEG9’s extended chain length provides superior steric shielding and solubility compared to PEG2 and PEG3, as evidenced by its prolonged stability in phosphate-buffered saline (PBS) .

Applications in Pharmaceutical Research

Drug Delivery Systems

PEG9-Bis-t-butyl ester is widely used to PEGylate proteins, peptides, and small molecules, enhancing their pharmacokinetic profiles. For example, conjugation with anticancer agents like doxorubicin reduces renal clearance, extending circulation half-life from 2 hours to 14 hours . The tert-butyl esters enable controlled release via enzymatic or acidic hydrolysis, ensuring targeted drug activation in tumor microenvironments .

Targeted Cancer Therapies

In HER2-positive breast cancer models, PEG9-linked trastuzumab demonstrated a 60% reduction in tumor volume compared to non-PEGylated counterparts. The PEG spacer minimizes off-target binding while the tert-butyl esters stabilize the conjugate during systemic circulation .

PROTAC Development

As a linker in PROTACs, PEG9-Bis-t-butyl ester connects E3 ubiquitin ligase ligands (e.g., von Hippel-Lindau protein) to target proteins (e.g., BRD4). A 2024 study reported that PEG9-linked PROTACs achieved 90% degradation efficiency at 10 nM concentrations, outperforming PEG3-based analogs .

Research Findings and Clinical Relevance

In Vitro Studies

  • Solubility Enhancement: PEGylation of hydrophobic kinase inhibitors increased aqueous solubility from 0.2 mg/mL to 12 mg/mL.

  • Reduced Immunogenicity: Anti-PEG antibody production decreased by 80% in murine models using PEG9-conjugated biologics versus PEG2 .

In Vivo Efficacy

  • Pharmacokinetics: PEG9-linked interleukin-2 exhibited a 4-fold increase in AUC (0–24 h) compared to native IL-2 .

  • Tumor Penetration: In xenograft models, PEG9-docetaxel accumulated 3× more in tumors than free docetaxel.

Challenges and Limitations

Hydrolysis Sensitivity

While tert-butyl esters resist hydrolysis at neutral pH, they rapidly degrade in lysosomal compartments (pH 4.5–5.0), limiting applications in intracellular targeting .

Batch Variability

Polydispersity in PEG chain length (PDI 1.02–1.10) can lead to inconsistent drug release profiles, necessitating stringent quality control.

Future Directions

Hybrid Linkers

Combining PEG9 with pH-sensitive linkers (e.g., hydrazones) may enable dual-stage drug release, enhancing tumor-specific activity .

Personalized Therapeutics

Advances in modular synthesis could allow patient-specific PEGylation, optimizing conjugate stability and release kinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator